PD 168368: A Potent and Selective Peptoid Antagonist of the Neuromedin B Receptor
PD 168368: A Potent and Selective Peptoid Antagonist of the Neuromedin B Receptor
Introduction: The neuromedin B (NMB) receptor, a member of the bombesin (B8815690) receptor family, is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including the regulation of body temperature, food intake, and cell growth. Its involvement in cancer has made it a compelling target for drug development. PD 168368 is a novel, non-peptide, or "peptoid," antagonist that has demonstrated high affinity and selectivity for the human NMB receptor. This technical guide provides a comprehensive overview of PD 168368, including its binding characteristics, functional activity, and the experimental protocols used for its evaluation.
Quantitative Data Summary
The following table summarizes the binding affinities of PD 168368 and related compounds for the human neuromedin B receptor.
| Compound | Description | Receptor | Ki (nM) |
| PD 168368 | Peptoid NMB receptor antagonist | hNMB-R | 1.3 ± 0.2 |
| PD 165929 | Structurally related peptoid | hNMB-R | 1.8 ± 0.3 |
| Bombesin | Natural ligand | hNMB-R | 0.6 ± 0.1 |
| Neuromedin B | Natural ligand | hNMB-R | 0.8 ± 0.1 |
Data compiled from studies on the characterization of PD 168368.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the characterization of PD 168368.
1. Cell Culture and Membrane Preparation:
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Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human NMB receptor (hNMB-R) were utilized.
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Culture Conditions: Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C. The growth medium used was a 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F-12, supplemented with 10% fetal bovine serum and 400 µg/ml of G418 to maintain selection for receptor expression.
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Membrane Preparation: Confluent cell monolayers were washed with phosphate-buffered saline (PBS) and scraped into a buffer containing 10 mM HEPES (pH 7.4), 1 mM EDTA, and 0.25 M sucrose. The cell suspension was then homogenized, and the homogenate was centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant was further centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the membranes. The final membrane pellet was resuspended in the assay buffer and stored at -80°C until use.
2. Radioligand Binding Assays:
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Radioligand: [125I]Tyr4-bombesin was used as the radiolabeled ligand to determine the binding affinity of PD 168368.
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Assay Buffer: The binding assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% bovine serum albumin.
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Procedure: Competition binding assays were conducted in a total volume of 0.25 ml. Membranes from CHO-hNMB-R cells were incubated with a fixed concentration of [125I]Tyr4-bombesin (approximately 0.1 nM) and increasing concentrations of the competing ligand (PD 168368). Non-specific binding was determined in the presence of a high concentration (1 µM) of unlabeled bombesin.
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Incubation and Termination: The reaction mixture was incubated for 30 minutes at room temperature. The binding reaction was terminated by rapid filtration through glass fiber filters (Whatman GF/B) that had been presoaked in 0.5% polyethylenimine. The filters were then washed three times with ice-cold assay buffer.
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Data Analysis: The radioactivity retained on the filters was quantified using a gamma counter. The inhibition constant (Ki) was calculated from the IC50 values (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
3. Functional Assay: Calcium Mobilization:
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Principle: The NMB receptor is coupled to the Gq protein, which upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i).
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Cell Loading: CHO-hNMB-R cells were plated in 96-well plates and grown to confluence. The cells were then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 60 minutes at 37°C.
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Measurement: After loading, the cells were washed to remove excess dye and then stimulated with an agonist (e.g., neuromedin B). To determine the antagonistic activity of PD 168368, cells were pre-incubated with varying concentrations of the compound for 15-30 minutes before the addition of the agonist.
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Data Acquisition: Changes in intracellular calcium concentration were measured using a fluorescence plate reader. The antagonist's potency is typically expressed as the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NMB receptor signaling pathway and a typical experimental workflow for evaluating antagonists like PD 168368.
Caption: NMB receptor signaling pathway and the antagonistic action of PD 168368.
Caption: Experimental workflow for the characterization of PD 168368.
PD 168368 stands out as a potent and selective peptoid antagonist of the human neuromedin B receptor. Its high affinity, demonstrated through radioligand binding assays, and its functional antagonism, confirmed by calcium mobilization assays, make it a valuable tool for studying the physiological and pathophysiological roles of the NMB receptor. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of NMB receptor antagonists in areas such as oncology and metabolic disorders. The development of non-peptide antagonists like PD 168368 represents a significant advancement in the field, offering improved pharmacokinetic properties over their peptide-based counterparts.
